molecular formula C10H7N3O3S B13887637 N-(2-nitrophenyl)-1,3-thiazole-4-carboxamide

N-(2-nitrophenyl)-1,3-thiazole-4-carboxamide

Cat. No.: B13887637
M. Wt: 249.25 g/mol
InChI Key: VMVDGKJLYOYPHR-UHFFFAOYSA-N
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Description

N-(2-nitrophenyl)-1,3-thiazole-4-carboxamide is a heterocyclic compound that features a thiazole ring substituted with a nitrophenyl group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-nitrophenyl)-1,3-thiazole-4-carboxamide typically involves the reaction of 2-nitroaniline with thioamide derivatives under specific conditions. One common method involves the use of 2-nitroaniline and thioamide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the thiazole ring . The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-nitrophenyl)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-nitrophenyl)-1,3-thiazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-nitrophenyl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components. The thiazole ring can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The compound’s ability to form hydrogen bonds and π-π interactions with biological macromolecules contributes to its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-nitrophenyl)-1,3-thiazole-4-carboxamide is unique due to the presence of both a nitrophenyl group and a thiazole ring, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C10H7N3O3S

Molecular Weight

249.25 g/mol

IUPAC Name

N-(2-nitrophenyl)-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C10H7N3O3S/c14-10(8-5-17-6-11-8)12-7-3-1-2-4-9(7)13(15)16/h1-6H,(H,12,14)

InChI Key

VMVDGKJLYOYPHR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CSC=N2)[N+](=O)[O-]

Origin of Product

United States

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